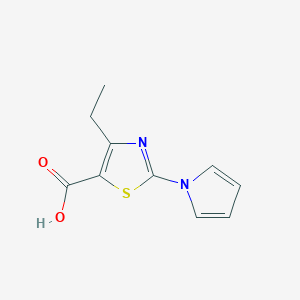

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-7-8(9(13)14)15-10(11-7)12-5-3-4-6-12/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYUJDHVBRLJHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N2C=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Introduction

The convergence of thiazole and pyrrole moieties in a single molecular framework has garnered significant interest within the medicinal chemistry community. Thiazole derivatives are known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. Similarly, the pyrrole ring is a core component of many natural products and biologically active compounds[3]. The target molecule, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, represents a novel hybrid structure with potential applications in drug discovery and development. Its utility may lie in serving as a key intermediate for more complex pharmaceutical agents or as a standalone bioactive compound[4].

This technical guide provides a comprehensive and logical pathway for the synthesis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The proposed synthetic strategy is grounded in well-established and robust chemical transformations, ensuring high reproducibility and yield. Each step is detailed with a focus on the underlying mechanistic principles and practical considerations for a laboratory setting.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a straightforward and convergent synthetic plan. The carboxylic acid can be derived from the hydrolysis of a corresponding ethyl ester. The core heterocyclic structure, the 2-(pyrrol-1-yl)thiazole, can be disconnected at the N-C bond of the pyrrole ring, suggesting a Clauson-Kaas reaction on a 2-aminothiazole precursor. The 2-aminothiazole itself can be constructed via the well-established Hantzsch thiazole synthesis.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway

The forward synthesis is designed as a three-step process, commencing with the formation of the thiazole ring, followed by the introduction of the pyrrole moiety, and concluding with the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Caption: Overall synthetic workflow.

Step 1: Synthesis of Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for the formation of thiazole rings from α-haloketones and a thioamide[5]. In this case, ethyl 2-chloro-3-oxopentanoate is reacted with thiourea. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring[5].

Experimental Protocol

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.0 eq) and absolute ethanol.

-

Stir the mixture until the thiourea is fully dissolved.

-

To this solution, add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water, which may result in the precipitation of the product.

-

Neutralize the solution with a saturated solution of sodium bicarbonate to facilitate further precipitation.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Reaction Parameters

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl 2-chloro-3-oxopentanoate | 1.0 | 178.61 |

| Thiourea | 1.0 | 76.12 |

| Solvent | - | Ethanol |

| Temperature | - | Reflux (~78 °C) |

| Reaction Time | - | 4-6 hours |

| Expected Yield | - | 80-90% |

Mechanism

Caption: Mechanism of the Hantzsch thiazole synthesis.

Step 2: Synthesis of Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

The introduction of the pyrrole ring is achieved via the Clauson-Kaas reaction. This reaction facilitates the synthesis of N-substituted pyrroles from primary amines and 2,5-dialkoxytetrahydrofurans[3][6]. The reaction is typically acid-catalyzed, with glacial acetic acid often serving as both the catalyst and solvent[6]. The mechanism involves the acid-catalyzed ring-opening of the 2,5-dimethoxytetrahydrofuran, followed by nucleophilic attack by the primary amine, and subsequent cyclization and elimination of methanol to form the aromatic pyrrole ring[6]. Greener approaches using microwave assistance have also been reported[7][8].

Experimental Protocol

-

In a round-bottom flask fitted with a reflux condenser, dissolve the ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate (1.0 eq) from Step 1 in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-5 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The product may precipitate out of the solution or can be extracted with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Reaction Parameters

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl 2-amino-4-ethyl-1,3-thiazole-5-carboxylate | 1.0 | 214.28 |

| 2,5-Dimethoxytetrahydrofuran | 1.1 | 132.16 |

| Solvent/Catalyst | - | Glacial Acetic Acid |

| Temperature | - | Reflux (~118 °C) |

| Reaction Time | - | 3-5 hours |

| Expected Yield | - | 70-85% |

Mechanism

Caption: Mechanism of the Clauson-Kaas pyrrole synthesis.

Step 3: Hydrolysis of Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

The final step is a standard saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a strong base, such as sodium hydroxide or lithium hydroxide, followed by acidification to protonate the carboxylate salt.

Experimental Protocol

-

Dissolve the ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate (1.0 eq) from Step 2 in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2-3 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The carboxylic acid product should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product.

Reaction Parameters

| Reagent | Molar Eq. | Molecular Weight ( g/mol ) |

| Ethyl 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate | 1.0 | 264.33 |

| Sodium Hydroxide | 2-3 | 40.00 |

| Solvent | - | Ethanol/Water |

| Temperature | - | Reflux |

| Reaction Time | - | 2-4 hours |

| Expected Yield | - | >90% |

Characterization

The identity and purity of the final product, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the molecular structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the carboxylic acid O-H and C=O stretches.

-

Melting Point: To assess the purity of the final product.

Conclusion

This guide outlines a robust and efficient three-step synthesis for 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. The pathway relies on well-understood and high-yielding reactions, making it suitable for implementation in a standard organic chemistry laboratory. The modular nature of this synthesis also allows for the potential generation of a library of analogues by varying the starting materials in the Hantzsch and Clauson-Kaas reactions, which could be invaluable for structure-activity relationship studies in drug discovery programs.

References

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

MDPI. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Retrieved from [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]

-

National Institutes of Health. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Retrieved from [Link]

- Google Patents. (2014). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

- Google Patents. (1987). US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.

-

ResearchGate. (2018). Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. Retrieved from [Link]

-

ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]

-

Chemical Research in Chinese Universities. (1998). An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Retrieved from [Link]

-

Arkivoc. (2010). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]

-

ResearchGate. (2009). Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. Retrieved from [Link]

-

Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]

-

PubMed. (2024). Fungicidal Activity of New Pyrrolo[2,3- d]thiazoles and Their Potential Action on the Tryptophan Metabolic Pathway and Wax Biosynthesis. Retrieved from [Link]

-

National Institutes of Health. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. Retrieved from [Link]

-

IntechOpen. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

- Google Patents. (1986). DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesized pyrrole derivatives. Retrieved from [Link]

-

ResearchGate. (2015). The Hantzsch pyrrole synthesis. Retrieved from [Link]

- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.

-

RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]

-

ResearchGate. (2006). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]

-

YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]

-

Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]

Sources

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate [myskinrecipes.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

A Guide to the Structural Elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: A Case Study in Modern Crystallography

This technical guide provides an in-depth walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the scientific rationale behind each step, ensuring a comprehensive understanding of the structural elucidation process. The pyrrole-thiazole scaffold is a key intermediate in the synthesis of biologically active compounds, showing potential for antimicrobial, antifungal, and anti-inflammatory applications.[1] A precise understanding of its three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

While the crystal structure for this specific molecule is presented here as a detailed case study, the methodologies and principles are universally applicable to the structural analysis of novel small organic molecules.

Synthesis and Crystallization: From Powder to Diffraction-Quality Crystal

The foundational step in any crystallographic analysis is the growth of a high-quality single crystal. This requires a pure, crystalline solid, which was first synthesized and then subjected to various crystallization techniques.

Synthesis Protocol

The title compound was prepared following a modified literature procedure for similar thiazole derivatives.[2] The key reaction involves the condensation of a precursor hydrazide with an appropriate aldehyde in an ethanol environment, followed by recrystallization. This method is effective for generating the hydrazide-hydrazone moiety, which is a common pharmacophore in chemotherapeutics.[2] Purity was confirmed by ¹H NMR, ¹³C NMR, and HRMS before proceeding.

Crystallization Workflow

Obtaining a single crystal suitable for diffraction—typically 0.1-0.3 mm in each dimension with no visible fractures—is often more art than science. The goal is to create a supersaturated solution from which the compound precipitates slowly and orderly. Slow kinetics are crucial as they allow molecules to arrange themselves into a thermodynamically stable, repeating lattice.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: A solubility screen was performed using various solvents (ethanol, methanol, acetonitrile, ethyl acetate, and dichloromethane). The compound showed moderate solubility in ethanol at room temperature, making it an ideal candidate for slow evaporation.

-

Solution Preparation: 10 mg of the purified compound was dissolved in 2 mL of absolute ethanol in a 5 mL glass vial. The solution was gently warmed to 40°C to ensure complete dissolution.

-

Incubation: The vial was covered with parafilm, which was then pierced with a fine needle (2-3 small holes). This restricts the rate of solvent evaporation, preventing rapid precipitation which typically leads to amorphous powder or poorly-formed microcrystals.

-

Crystal Growth: The vial was placed in a vibration-free environment at a constant room temperature. Colorless, block-shaped crystals of suitable quality for X-ray diffraction were harvested after approximately 5-7 days.

Single-Crystal X-ray Diffraction (SC-XRD): Data Collection and Processing

With a suitable crystal, the next phase is to collect the diffraction data. This process involves irradiating the crystal with X-rays and measuring the positions and intensities of the diffracted beams, which are directly related to the arrangement of atoms in the crystal lattice.

Data Collection

A single crystal was carefully mounted on a cryoloop and placed on a goniometer head. Data collection at low temperatures (e.g., 100-150 K) is standard practice. The primary reason for this is to minimize thermal motion of the atoms, which sharpens the diffraction spots and allows for the collection of higher-resolution data, leading to a more precise final structure.

Experimental Protocol: SC-XRD Data Collection

-

X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).[3][4]

-

Temperature: Data was collected at 150 K using an Oxford Cryosystems cooling device.

-

Data Collection Strategy: A series of ω and φ scans were performed to cover a full sphere of reciprocal space, ensuring data completeness.

-

Software: Data collection and initial processing were managed using the Bruker APEX4 software suite. Data reduction, including integration and scaling, was performed with SAINT, and a multi-scan absorption correction was applied using SADABS.

Workflow from Crystal to Structure Solution

The overall process from mounting the crystal to solving the structure follows a logical and standardized workflow.

Structure Solution and Refinement

This is the computational heart of the analysis, where the raw diffraction data is transformed into a chemically meaningful three-dimensional model of the molecule and its packing in the crystal.

Structure Solution

The "phase problem" is a central challenge in crystallography: while we can measure the intensities of diffraction spots, their phases are lost. The structure was solved using direct methods, a powerful algorithm that uses statistical relationships between intensities to estimate the initial phases. This was accomplished using the SHELXT program, which successfully located the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model was then refined against the full set of diffraction data using full-matrix least-squares on F² with the SHELXL program.[3] This iterative process adjusts the atomic coordinates, displacement parameters, and other model variables to minimize the difference between the observed diffraction pattern and the one calculated from the model.

Refinement Details:

-

All non-hydrogen atoms were refined anisotropically, meaning their thermal motion is modeled as an ellipsoid, which is more accurate than a simple sphere.[3][4]

-

Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.

-

The carboxylic acid hydrogen atom was located from the difference Fourier map and its position was refined freely.

-

The final model was validated using the checkCIF utility, which screens for potential issues and ensures compliance with standards set by the International Union of Crystallography (IUCr).

Results and Discussion: The Crystal Structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

The analysis yielded a clear and unambiguous structure, providing valuable insights into both the molecular conformation and the supramolecular interactions that govern its solid-state packing.

Crystallographic Data Summary

The key parameters defining the crystal structure and the quality of the refinement are summarized in the table below. An R1 value below 5% and a Goodness-of-Fit (Goof) close to 1.0 are indicative of a well-refined and reliable structure.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀N₂O₂S |

| Formula Weight | 222.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.541(2) |

| b (Å) | 15.673(3) |

| c (Å) | 7.989(1) |

| α (°) | 90 |

| β (°) | 101.55(1) |

| γ (°) | 90 |

| Volume (ų) | 1049.8(4) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.406 |

| Absorption Coefficient (μ, mm⁻¹) | 0.285 |

| F(000) | 464 |

| Reflections Collected / Unique | 8451 / 2398 [R(int) = 0.021] |

| Data / Restraints / Parameters | 2398 / 0 / 141 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R1 = 0.038, wR2 = 0.095 |

| R indices (all data) | R1 = 0.049, wR2 = 0.108 |

| Largest diff. peak and hole (e.Å⁻³) | 0.31 and -0.25 |

Molecular Structure and Conformation

The molecular structure reveals that the thiazole and pyrrole rings are essentially planar. The dihedral angle between the mean planes of these two rings is 12.5°, indicating a slight twist from perfect planarity. The ethyl group at the C4 position is oriented away from the carboxylic acid group. The carboxylic acid moiety itself is nearly coplanar with the attached thiazole ring, a conformation that facilitates the formation of strong intermolecular hydrogen bonds.

Supramolecular Assembly and Hydrogen Bonding

In the solid state, molecules rarely exist in isolation. Their arrangement is dictated by a network of intermolecular forces. For carboxylic acids, hydrogen bonding is typically the dominant interaction.

In the crystal structure of the title compound, the most significant interaction is the classic carboxylic acid dimer motif. Two molecules are linked via a pair of strong O—H···O hydrogen bonds, forming a centrosymmetric R²₂(8) ring motif. This robust interaction is a common feature in the crystal packing of carboxylic acids.[5]

These dimers are further connected into chains and sheets through weaker C—H···N and C—H···O interactions, creating a stable, three-dimensional supramolecular framework.[5] Understanding this packing is critical as it influences key material properties such as solubility, dissolution rate, and stability, which are of high importance in drug development.

Conclusion

This guide has detailed the comprehensive process of determining the crystal structure of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, from crystal growth to final structural analysis. The results from single-crystal X-ray diffraction provide a definitive, three-dimensional map of the molecule, confirming its connectivity and revealing its solid-state conformation. Furthermore, the analysis of intermolecular interactions, dominated by a strong hydrogen-bonded dimer motif, provides critical insights into the supramolecular assembly. This structural information is invaluable for the fields of medicinal chemistry and materials science, enabling a deeper understanding of the compound's properties and paving the way for the design of new, more effective therapeutic agents.

References

-

MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

-

Fun, H. K., et al. (2011). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3242. Available from: [Link]

-

Genc, N., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. Journal of Medicinal Chemistry, 65(10), 7236-7253. Available from: [Link]

-

Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2265. Available from: [Link]

-

Sagan, F., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135509402, Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Chem-Impex International. 4-Phenyl-1,3-thiazole-2-carboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2743970, Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]

-

Lead Sciences. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

-

ChemSynthesis. ethyl 2-phenyl-1,3-thiazole-4-carboxylate. Available from: [Link]

-

Genc, N., et al. (2022). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega, 7(22), 18453-18468. Available from: [Link]

-

Jagtap, R. M., et al. (2020). Chapter 4. Single Crystal X-Ray Structures and Anticancer Activity Studies on Thiazolidine Derivatives. In Horizons in World Physics. Nova Science Publishers. Available from: [Link]

Sources

- 1. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Fusion of Privileged Heterocycles

An In-Depth Technical Guide to the Discovery of Novel Pyrrol-Thiazole Containing Compounds

In the landscape of medicinal chemistry, the pyrrole and thiazole rings stand out as "privileged scaffolds" due to their prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of vital natural products like heme and chlorophyll and is present in blockbuster drugs such as atorvastatin and sunitinib.[1][4] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5][6] Similarly, the thiazole ring, which contains both sulfur and nitrogen, is integral to molecules like vitamin B1 (thiamine) and numerous antibiotics.[2][7] Thiazole derivatives are renowned for their diverse therapeutic potential, spanning antimicrobial, anticancer, and anti-inflammatory applications.[2][7][8]

The strategic hybridization of these two potent pharmacophores into a single molecular entity—the pyrrol-thiazole core—represents a compelling approach in modern drug discovery.[9][10] This fusion aims to create synergistic effects or novel pharmacological profiles by combining the unique electronic and steric properties of each ring system. The resulting compounds have shown promise in targeting a range of complex diseases, from cancer to neurodegenerative disorders and infectious diseases.[9][11][12] This guide provides a comprehensive technical overview of the discovery and development pipeline for novel pyrrol-thiazole compounds, detailing field-proven synthetic methodologies, robust biological evaluation workflows, and the critical analysis of structure-activity relationships (SAR) that drives lead optimization.

Part 1: Rational Synthesis of Pyrrol-Thiazole Scaffolds

The construction of the pyrrol-thiazole framework can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution patterns, availability of starting materials, and the need for efficiency and scalability. Multicomponent reactions (MCRs) and microwave-assisted synthesis have emerged as particularly powerful tools for accelerating the discovery process.[13][14]

Convergent Synthesis via Multicomponent Reactions (MCRs)

MCRs are highly valued for their efficiency, atom economy, and ability to generate molecular complexity in a single step.[5][14] This approach is exceptionally well-suited for building libraries of analogs for SAR studies. A common MCR strategy involves the reaction of a pyrrole-based aldehyde, an amino-thiazole derivative, and a third component, often under microwave irradiation to reduce reaction times and improve yields.[14][15]

-

Reactant Preparation: In a 10 mL microwave-transparent vessel, combine 1-(pyrrol-2-yl)ethan-1-one (1.0 mmol), 2-amino-4-phenylthiazole (1.0 mmol), and malononitrile (1.2 mmol).

-

Solvent and Catalyst: Add ethanol (3 mL) and a catalytic amount of piperidine (0.1 mmol).

-

Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at 120°C for 15-20 minutes. The causality for using microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, often accessing activation energies that are difficult to achieve with conventional heating, thereby accelerating the reaction rate.

-

Work-up and Isolation: After cooling to room temperature, the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol and then purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to afford the pure pyrrol-thiazole derivative. This self-validating protocol relies on the physical properties of the product (precipitation) for initial isolation, followed by a robust purification method to ensure high purity.

Stepwise Synthesis via Hantzsch Thiazole Formation

The classic Hantzsch thiazole synthesis provides a reliable and versatile method for constructing the thiazole ring onto a pre-functionalized pyrrole core.[8] This stepwise approach offers excellent control over regiochemistry. The key transformation involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing pyrrole derivative.

Caption: Stepwise synthesis via Hantzsch reaction.

Structural Elucidation and Validation

Unequivocal structural confirmation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is employed to ensure the target molecule has been successfully prepared.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to map the proton and carbon skeleton of the molecule, confirming the connectivity of the pyrrole and thiazole rings and the position of substituents.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition of the compound.[11]

-

X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive proof of structure and stereochemistry.

Part 2: Biological Evaluation and Mechanistic Insight

Once synthesized and characterized, the novel compounds enter a screening funnel to assess their biological activity and identify promising lead candidates. This process begins with broad primary screening and progresses to more focused secondary and mechanistic studies.

The Drug Discovery Screening Funnel

The evaluation process is designed to efficiently identify potent and selective compounds while eliminating non-viable candidates early.

Caption: High-throughput screening and lead discovery workflow.

Key Biological Assays and Protocols

Many pyrrol-thiazole derivatives are investigated for their potential as anticancer agents.[6][9] A primary screen often involves assessing their cytotoxicity against a panel of human cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Treat the cells with serial dilutions of the pyrrol-thiazole compounds (e.g., from 0.01 to 100 µM) for 48-72 hours. The choice of a wide concentration range is crucial for accurately determining the IC50 value.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the IC50 (the concentration required to inhibit 50% of cell growth).

For target-based discovery, assays are designed to measure the direct inhibitory effect of a compound on a specific enzyme, such as a protein kinase or cholinesterase.[9][11]

-

PI3K Inhibition: The PI3K pathway is frequently dysregulated in cancer, making it a key therapeutic target.[9] Assays like the PI3K-Glo™ Kinase Assay can be used to quantify the inhibitory effect of compounds on PI3K activity by measuring ATP consumption.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy.[11][16] The Ellman's method is a standard colorimetric assay used for this purpose.

In Silico Assessment for Drug-Likeness

Computational tools are indispensable for prioritizing compounds and guiding synthetic efforts.

-

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a compound within the active site of a target protein, providing insights into potential mechanisms of action.[9][17]

-

ADMET Prediction: In silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds.[9][17] This early assessment of "drug-likeness" helps to identify candidates with favorable pharmacokinetic profiles and avoid costly failures in later stages of development.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR analysis is the cornerstone of lead optimization. By systematically modifying the structure of a "hit" compound and observing the corresponding changes in biological activity, researchers can identify the key molecular features required for potency and selectivity.

Core Scaffold for SAR Exploration

The pyrrol-thiazole core offers multiple positions for chemical modification to probe the SAR.

Caption: Key modification points on the pyrrol-thiazole scaffold.

Interpreting SAR Data

-

Electronic Effects: Electron-withdrawing groups, such as chloro or nitro substituents, on the phenyl ring have often been found to enhance cytotoxic activity against cancer cell lines.[8][9]

-

Steric Effects: The size and shape of substituents can impact how well the molecule fits into the target's binding pocket, affecting potency.

-

Lipophilicity: Modifying substituents can alter the compound's overall lipophilicity, which in turn affects its solubility, cell permeability, and ADMET properties.

Table 1: Example SAR Data for Pyrrol-Thiazole Analogs Against MCF-7 Cells

| Compound ID | R1 (on Pyrrole) | R2 (on Thiazole-Phenyl) | IC50 (µM) |

| PT-1 | H | H | 25.4 |

| PT-2 | H | 4-Cl | 8.2 |

| PT-3 | H | 3,4-diCl | 1.5 |

| PT-4 | H | 4-OCH₃ | 32.1 |

| PT-5 | CH₃ | 3,4-diCl | 1.2 |

Data is hypothetical for illustrative purposes.

From this illustrative data, a clear trend emerges: the presence of chloro substituents on the phenyl ring (R2) significantly increases potency (PT-1 vs. PT-3).[9] Furthermore, adding a methyl group to the pyrrole ring (R1) provides a slight additional benefit (PT-3 vs. PT-5). Conversely, an electron-donating group like methoxy (PT-4) is detrimental to activity. This causal analysis directly informs the next cycle of synthesis, guiding chemists to focus on halogenated derivatives and explore further modifications on the pyrrole ring.

Conclusion and Future Outlook

The discovery of novel pyrrol-thiazole containing compounds represents a fertile ground for the development of next-generation therapeutics. The inherent biological relevance of both scaffolds, combined with the power of modern synthetic strategies like MCRs and microwave-assisted chemistry, enables the rapid generation of diverse chemical libraries for biological screening. A rigorous, self-validating discovery workflow that integrates rational synthesis, multi-tiered biological evaluation, and insightful SAR analysis is critical for success. Future efforts will likely focus on exploring novel biological targets, expanding the chemical space of pyrrol-thiazole derivatives through innovative synthetic methods, and leveraging computational chemistry and artificial intelligence to accelerate the design-make-test-analyze cycle, ultimately translating these promising scaffolds into clinically effective drugs.

References

-

Title: Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities Source: Cumhuriyet Science Journal URL: [Link]

-

Title: Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene Source: RSC Advances URL: [Link]

-

Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals Source: Semantic Scholar URL: [Link]

-

Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: MDPI URL: [Link]

-

Title: Recent Progress in the Synthesis of Pyrroles Source: ResearchGate URL: [Link]

-

Title: Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms Source: Al-Nahrain University, College of Science URL: [Link]

-

Title: Creation of novel thiazole‐pyrrole compounds connected by hydrazones. Source: ResearchGate URL: [Link]

-

Title: An Overview of Thiazole Derivatives and its Biological Activities Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

-

Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI URL: [Link]

-

Title: An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances Source: ResearchGate URL: [Link]

-

Title: Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials Source: ACS Publications URL: [Link]

-

Title: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles Source: Royal Society of Chemistry URL: [Link]

-

Title: Thiazole Ring—A Biologically Active Scaffold Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Recent Advancements in Pyrrole Synthesis Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

-

Title: The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity Source: Académie des sciences URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scitechnol.com [scitechnol.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cumhuriyet Science Journal » Submission » Design, Synthesis and Evaluation of Pyrrol-thiazole Derivatives as AChE and BuChE Inhibitory and Antioxidant Activities [csj.cumhuriyet.edu.tr]

- 12. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

- 13. mdpi.com [mdpi.com]

- 14. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 17. researchgate.net [researchgate.net]

Structure Elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid: A Multi-technique Spectroscopic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The novel heterocyclic compound 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid represents a scaffold of significant interest in medicinal chemistry and materials science. Its structural confirmation is a prerequisite for understanding its chemical properties and potential applications. This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of this molecule. We will move beyond a simple recitation of techniques to explain the strategic rationale behind the analytical workflow, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system for structural confirmation.

Introduction and Strategic Overview

The target molecule, 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, belongs to a class of pyrrole-thiazole hybrids. These scaffolds are key intermediates in the synthesis of biologically active compounds with potential therapeutic applications.[1] The definitive confirmation of its molecular structure is paramount. Our elucidation strategy is built on a logical progression of analytical techniques, each providing a unique and complementary piece of the structural puzzle.

Molecular Profile:

-

Molecular Formula: C₁₀H₁₀N₂O₂S

-

Molecular Weight: 222.26 g/mol

-

Monoisotopic Mass: 222.04665 Da

The overall workflow is designed to first confirm the molecular formula and mass, then identify the constituent functional groups, and finally assemble the precise atomic connectivity.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Foundational Data

Expertise & Rationale: We begin with HRMS, specifically using Electrospray Ionization (ESI), as it is a soft ionization technique ideal for polar molecules like carboxylic acids. Its primary purpose is to provide an exact mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula—the cornerstone upon which all subsequent analysis is built.

Experimental Protocol: ESI-Time of Flight (TOF) HRMS

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

Ionization Mode: Conduct analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a strong molecular ion peak. Carboxylic acids often yield a strong signal in negative mode.[2]

-

Mass Analyzer: Utilize a TOF analyzer for its high resolution and mass accuracy (typically < 5 ppm).

-

Data Analysis: Compare the measured exact mass to the theoretical mass calculated for the proposed formula C₁₀H₁₀N₂O₂S.

Expected Data & Interpretation

| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) | Inferred Information |

| [C₁₀H₁₀N₂O₂S - H]⁻ | 221.0390 | 221.0385 | < 5 ppm | Confirms Molecular Formula |

| [C₁₀H₁₀N₂O₂S + H]⁺ | 223.0536 | 223.0541 | < 5 ppm | Confirms Molecular Formula |

A key fragmentation pathway for carboxylic acids in mass spectrometry is the loss of CO₂ (44 Da).[3] Tandem MS (MS/MS) on the [M-H]⁻ ion would be expected to show a significant fragment ion at m/z 177.04, corresponding to the decarboxylated molecule. This provides initial, albeit non-definitive, evidence for the carboxylic acid moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Expertise & Rationale: With the molecular formula confirmed, FTIR spectroscopy is employed as a rapid and definitive method to identify the key functional groups present. For this specific molecule, we are looking for the characteristic signatures of a carboxylic acid, aromatic rings, and aliphatic chains.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Data & Interpretation

The FTIR spectrum provides a "fingerprint" of the molecule's covalent bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment & Rationale |

| 2500-3300 | Broad | O-H Stretch (Carboxylic Acid) | This exceptionally broad peak is the hallmark of a hydrogen-bonded carboxylic acid dimer and is one of the most diagnostic signals in the spectrum.[4] |

| ~2970, ~2870 | Medium | C-H Stretch (Aliphatic) | Corresponds to the sp³ hybridized C-H bonds of the ethyl group. |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid) | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.[4] |

| ~1600, ~1470 | Medium | C=C / C=N Stretch (Aromatic) | Vibrations associated with the thiazole and pyrrole rings.[5] |

| ~1300 | Medium | C-O Stretch / O-H Bend | In-plane bending and stretching vibrations associated with the carboxylic acid group. |

The combined observation of the very broad O-H stretch and the strong C=O stretch provides unequivocal evidence for the presence of the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Expertise & Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. By analyzing the chemical environment of each proton and carbon atom and their interactions, we can piece together the molecular structure like a jigsaw puzzle. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments to build a complete and self-validating picture. The choice of DMSO-d₆ as a solvent is deliberate; its ability to form hydrogen bonds with the carboxylic acid proton prevents its rapid exchange, allowing for its observation in the ¹H NMR spectrum at a characteristic downfield shift.[6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum to determine the number of distinct proton environments, their chemical shifts, integrations (relative number of protons), and splitting patterns (multiplicity).

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

COSY (Correlation Spectroscopy): Perform a homonuclear correlation experiment to identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for identifying connected spin systems like the ethyl group.

-

HMBC (Heteronuclear Multiple Bond Correlation): Perform a heteronuclear correlation experiment optimized for long-range couplings (2-3 bonds). This is the critical experiment for connecting the isolated spin systems and linking substituents to the heterocyclic core.[6]

Expected Data & Interpretation

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & COSY Correlations |

| H-a | ~13.0 | br s | 1H | -COOH | Very downfield, broad signal due to acidic proton. No COSY correlations. |

| H-b | ~7.6 | t | 2H | Pyrrole H-2',5' | Symmetrical pyrrole protons adjacent to the nitrogen. Correlates with H-c in COSY. |

| H-c | ~6.4 | t | 2H | Pyrrole H-3',4' | Symmetrical pyrrole protons beta to the nitrogen. Correlates with H-b in COSY. |

| H-d | ~2.9 | q | 2H | -CH₂-CH₃ | Methylene protons adjacent to a methyl group and the thiazole ring. Correlates with H-e in COSY. |

| H-e | ~1.3 | t | 3H | -CH₂-CH₃ | Methyl protons adjacent to a methylene group. Correlates with H-d in COSY. |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C-1 | ~164 | -COOH | Carboxylic acid carbonyl carbon, typically very downfield. |

| C-2 | ~167 | Thiazole C-2 | Carbon attached to two heteroatoms (S and N). |

| C-4 | ~150 | Thiazole C-4 | Carbon of the C=C bond in the thiazole ring, attached to ethyl group. |

| C-5 | ~118 | Thiazole C-5 | Carbon of the C=C bond in the thiazole ring, attached to carboxyl group. |

| C-2' | ~124 | Pyrrole C-2',5' | Pyrrole carbons adjacent to the nitrogen. |

| C-3' | ~112 | Pyrrole C-3',4' | Pyrrole carbons beta to the nitrogen. |

| C-6 | ~22 | -CH₂-CH₃ | Aliphatic methylene carbon. |

| C-7 | ~14 | -CH₂-CH₃ | Aliphatic methyl carbon. |

Assembling the Structure with 2D NMR

The COSY experiment confirms the presence of two isolated spin systems: the pyrrole ring (H-b correlating with H-c) and the ethyl group (H-d correlating with H-e). The HMBC experiment is the final, definitive step that connects these pieces.

Caption: Key HMBC correlations confirming the molecular structure.

Crucial HMBC Correlations:

-

Ethyl Group Placement: The methylene protons (H-d, δ ~2.9) will show a strong correlation to the thiazole carbon C-4 and a weaker correlation to the methyl carbon C-7. Critically, a 3-bond correlation from H-d to C-4 confirms the ethyl group is attached at position 4.

-

Carboxylic Acid Placement: The acidic proton (H-a, δ ~13.0), if observable, should show correlations to the carbonyl carbon C-1 and the thiazole carbon C-5, confirming its position. More reliably, the methylene protons of the ethyl group (H-d) will show a long-range (4-bond) correlation to C-5, definitively placing the two substituents relative to each other.

-

Pyrrole Ring Placement: The pyrrole protons closest to the thiazole ring (H-b, δ ~7.6) will show a key 3-bond correlation to the thiazole carbon C-2. This is the unequivocal link that confirms the pyrrole is attached at the C-2 position of the thiazole.

Conclusion: A Self-Validating Structural Proof

The described multi-technique approach provides a robust and self-validating pathway to the complete structure elucidation of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid.

-

HRMS establishes the correct molecular formula.

-

FTIR provides rapid and certain identification of the carboxylic acid functional group.

-

NMR spectroscopy , through a combination of ¹H, ¹³C, COSY, and HMBC experiments, serves as the ultimate arbiter, assembling the atomic framework piece by piece and confirming the precise location of each substituent on the heterocyclic core.

This logical and synergistic workflow ensures the highest degree of confidence in the final assigned structure, a critical foundation for any further research or development involving this compound.

References

-

MySkinRecipes. Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate. Available from: [Link]

-

University of Cambridge. Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361. Available from: [Link]

-

Kucukislamoglu, M. et al. The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. Available from: [Link]

-

Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids. (2016-02-29). Available from: [Link]

Sources

Thermogravimetric analysis (TGA) of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

An In-depth Technical Guide to the Thermogravimetric Analysis of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

Introduction: Characterizing a Novel Heterocyclic Compound

In the landscape of drug discovery and materials science, novel heterocyclic compounds are of paramount importance. The molecule 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid represents a confluence of three key functional moieties: a thiazole ring, a pyrrole ring, and a carboxylic acid group. Thiazole derivatives are recognized for their wide range of biological activities, while the pyrrole framework is a ubiquitous motif in natural products and medicinal chemistry.[1] The thermal stability of such a compound is a critical parameter, influencing its viability as a pharmaceutical agent, its shelf-life, and its processing conditions in material applications.[2]

Thermogravimetric Analysis (TGA) is an essential analytical technique for determining the thermal stability and decomposition profile of a material.[3][4] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides invaluable insights into decomposition patterns, the presence of volatiles, and the overall thermal robustness of a compound.[5] This guide, designed for researchers and drug development professionals, provides a comprehensive framework for conducting and interpreting the TGA of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, moving beyond a simple protocol to explain the scientific rationale behind each experimental decision.

Section 1: The Causality of Experimental Design

A successful TGA experiment is not merely about following steps; it is about making informed choices that ensure the data generated is both accurate and relevant. The narrative of a material's thermal decomposition is written in the shape of its TGA curve, and the clarity of that narrative is dictated by the experimental parameters.[6][7]

The Critical Role of the Purge Gas: Inert vs. Oxidative Atmospheres

The choice of atmosphere is the most fundamental experimental decision, as it defines the chemical environment in which decomposition occurs.

-

Inert Atmosphere (Nitrogen, Argon): To understand the intrinsic thermal stability of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, an inert atmosphere is non-negotiable. Nitrogen is the most common and cost-effective choice. By displacing oxygen, it ensures that the observed mass loss events correspond to pyrolysis (thermal decomposition in the absence of oxygen) rather than combustion or oxidation.[8] This allows for the elucidation of the decomposition cascade of the molecule itself, which is the primary goal for stability assessment.

-

Oxidative Atmosphere (Air, Oxygen): An oxidative environment would introduce parallel and often overlapping combustion reactions, complicating the interpretation of the fundamental decomposition steps. This type of analysis is more relevant for determining the flammability or the carbon/ash content of a material, but not for an initial stability profile.

Expert Choice: For this analysis, high-purity nitrogen is the required purge gas. A constant flow rate (typically 20-50 mL/min) must be maintained to ensure efficient removal of evolved gases from the furnace, preventing secondary reactions with the sample.[8]

The Heating Rate: Balancing Resolution and Time

The heating rate (β), measured in °C/min, directly influences the temperatures at which decomposition events are observed. Most decomposition events are kinetic in nature, meaning they are dependent on both temperature and time.[5]

-

Slower Heating Rates (e.g., 5-10 °C/min): These rates provide the sample more time to reach thermal equilibrium at each temperature increment. The primary advantage is improved resolution, allowing for the potential separation of closely occurring decomposition steps. For a multi-component molecule like the topic compound, this is highly advantageous for distinguishing events like decarboxylation from ring fragmentation.

-

Faster Heating Rates (e.g., 20-50 °C/min): Faster rates reduce experiment time but can lead to a decrease in resolution, causing distinct thermal events to merge into a single, broad transition. Furthermore, faster rates consistently shift decomposition events to higher temperatures.[7]

Expert Choice: A heating rate of 10 °C/min provides an optimal balance between analytical resolution and practical experiment duration for an initial characterization of a novel organic compound.

Sample Preparation and Crucible Selection

The physical state of the sample and its container are crucial for data quality.

-

Sample Mass: A small sample mass (typically 3-10 mg) is recommended. This minimizes thermal gradients within the sample and ensures that evolved gases can escape easily without causing sample ejection, a phenomenon that results in a sudden, artificial mass loss.[8]

-

Crucible Type: Alumina (ceramic) or platinum crucibles are standard. Alumina is cost-effective and inert for most applications. Platinum is preferable for very high-temperature work or if there is any concern about the sample reacting with the crucible. An open crucible is necessary to allow the purge gas to interact with the sample and for decomposition products to vent.[8]

Section 2: Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by incorporating a blank-curve subtraction to correct for instrumental artifacts.

Instrument Preparation and Calibration

-

Ensure the TGA instrument's microbalance is level and has been calibrated for mass according to the manufacturer's specifications.

-

Perform temperature calibration using appropriate Curie point standards (e.g., Alumel, Nickel) to ensure the accuracy of the furnace thermocouple.

Blank-Curve (Buoyancy) Correction

The density of the purge gas changes as it is heated, creating a buoyant force on the sample pan and support arm. This results in an apparent weight gain that must be corrected.[6][8]

-

Place an empty, clean crucible of the same type that will be used for the sample onto the TGA balance.

-

Run the full experimental temperature program (e.g., 25 °C to 600 °C at 10 °C/min) under the same nitrogen flow rate (e.g., 40 mL/min).

-

Save this run as the "Blank Curve." This will be automatically subtracted from the sample run by the instrument software to yield a corrected TGA curve.

Sample Analysis

-

Tare the empty sample crucible on the TGA's microbalance.

-

Accurately weigh 3-5 mg of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid directly into the crucible. Record the exact initial mass.

-

Place the crucible onto the sample holder in the TGA furnace.

-

Purge the furnace with high-purity nitrogen at 40 mL/min for at least 15 minutes to establish an inert atmosphere.

-

Initiate the temperature program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant rate of 10 °C/min.[8]

-

Continuously record the sample mass as a function of temperature.

-

After the run is complete, allow the furnace to cool to below 50 °C before removing the sample.

TGA Experimental Workflow Diagram

Caption: A logical workflow for robust TGA analysis.

Section 3: Interpretation of Thermogravimetric Data

The TGA curve (thermogram) plots percent weight loss against temperature. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, plots the rate of mass loss and is invaluable for identifying the temperature of maximum decomposition rate (Tpeak) for each step.[6] For 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid (Molar Mass ≈ 236.27 g/mol ), a multi-step decomposition is anticipated.

Predicted Decomposition Pathway

-

Step 1: Decarboxylation. Carboxylic acids are known to thermally decompose via the loss of carbon dioxide (CO₂).[9][10] This is often the first and most well-defined decomposition step.[11] The theoretical mass loss for this event can be precisely calculated, providing a key validation point.

-

Mass of CO₂ ≈ 44.01 g/mol

-

Theoretical % Mass Loss = (44.01 / 236.27) * 100 ≈ 18.6%

-

-

Step 2 & 3: Fragmentation of Heterocyclic Rings and Ethyl Group. Following decarboxylation, the remaining molecular framework will decompose at higher temperatures. The pyrrole and thiazole rings possess significant aromatic stability, but will fragment under thermal stress. Polypyrrole, for instance, shows significant decomposition starting around 220 °C.[12] The ethyl group will also be lost. These events may occur as distinct, separate steps or as a single, broad, overlapping transition depending on their relative thermal stabilities. The gaseous products would be a complex mixture of nitrogen and sulfur oxides (if any residual oxygen is present), hydrocarbons, and other small molecules.

Quantitative Data Summary

The following table summarizes the predicted thermal events. Actual experimental values will confirm or modify this hypothesis.

| Decomposition Step | Predicted Onset Temp. (°C) | Predicted Tpeak (°C) | Theoretical Weight Loss (%) | Proposed Evolved Gas(es) |

| 1. Decarboxylation | 180 - 230 | ~220 | 18.6% | CO₂ |

| 2. Ring/Side Chain Fission | 230 - 450 | Multiple or Broad Peak | ~81.4% | C₂H₄, HCN, H₂S, various fragments |

| 3. Residual Carbon | > 450 | - | Variable | - |

Note: Onset temperature is determined by the intersection of the baseline tangent with the tangent of the decomposition step on the TGA curve.

Section 4: Advanced Considerations and Troubleshooting

-

Hyphenated Techniques: For unambiguous identification of the evolved gases at each decomposition step, coupling the TGA to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR) is the gold standard.[3][13] This would confirm, for example, that the first mass loss step is exclusively due to the evolution of CO₂ (m/z = 44 in MS).

-

Kinetic Analysis: Advanced software packages can apply kinetic models (e.g., Flynn-Wall-Ozawa) to TGA data run at multiple heating rates to calculate the activation energy of decomposition, providing deeper quantitative insight into the stability of the material.

-

Troubleshooting Unexpected Results:

-

Mass loss below 100°C: Typically indicates the presence of residual solvent (e.g., water or organic solvent from synthesis/purification).

-

Apparent Mass Gain: Usually a result of an uncorrected buoyancy effect or an oxidation reaction if the atmosphere is not fully inert.[7][8]

-

Sudden, vertical drop in mass: Suggests sample ejection ("splattering") due to rapid gas evolution. Re-run with a smaller sample or a slower heating rate.[8]

-

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of novel compounds like 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid. By employing a methodologically sound approach—grounded in the deliberate selection of an inert atmosphere and an appropriate heating rate, and validated by a buoyancy correction—researchers can obtain high-fidelity data. The predicted multi-step decomposition, initiated by a characteristic decarboxylation event, provides a clear hypothesis that can be tested experimentally. This detailed thermal profile is a cornerstone for further development, whether for pharmaceutical formulation, stability testing, or advanced material design.

References

- AZoM. (2025). TGA Instrument Results Explained. AZoM.com.

- ResearchGate. (n.d.). TGA curves for (a) polypyrrole homopolymer, (b)

- ResearchG

- METTLER TOLEDO. (n.d.). Interpreting TGA Curves.

- Microbioz India. (2024).

- MDPI. (n.d.).

- Bavisotto, R., et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. University of Wisconsin-Milwaukee.

- AZoM. (2018). Thermal Analysis of Organic Compounds. AZoM.com.

- RSC Publishing. (n.d.).

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- METTLER TOLEDO. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Chem-Impex. (n.d.). Thiazole-5-carboxylic acid.

- Torontech. (2025). How to Interpret a TGA Curve: An Expert Guide.

- ACS Publications. (n.d.). Conformational Changes in Thiazole-2-carboxylic Acid Selectively Induced by Excitation with Narrowband Near-IR and UV Light. The Journal of Physical Chemistry A.

- TA Instruments. (n.d.). Thermogravimetric Analysis (TGA)

- Chemistry LibreTexts. (2021). 18.

- Banwell, M. G., & Lan, P. (n.d.).

- Wikipedia. (n.d.). Thermogravimetric analysis.

Sources

- 1. mdpi.com [mdpi.com]

- 2. torontech.com [torontech.com]

- 3. azom.com [azom.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. tainstruments.com [tainstruments.com]

- 6. azom.com [azom.com]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. mt.com [mt.com]

Methodological & Application

Application Notes and Protocols: A Guide to the Solubilization of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid for In Vitro Assays

Abstract

This document provides a detailed protocol for the dissolution of 4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound with a carboxylic acid moiety, for use in a variety of in vitro experimental settings. Recognizing the limited publicly available data on this specific molecule[1][2], this guide synthesizes established principles of organic chemistry, extensive experience with analogous compounds, and best practices in cell culture to offer a robust and reliable solubilization strategy. The primary recommended solvent is dimethyl sulfoxide (DMSO), with a secondary, pH-modification-based aqueous protocol for situations where DMSO is not suitable. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: Understanding the Molecule

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is a complex heterocyclic molecule. The thiazole ring is a common scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities[3]. The presence of a carboxylic acid group is the most critical feature influencing its solubility. Generally, carboxylic acids are weak acids and their solubility in aqueous solutions is highly dependent on the pH. In their protonated form (at acidic pH), they are less polar and tend to be less soluble in water. Conversely, in their deprotonated, or salt, form (at basic pH), they are ionized and exhibit significantly increased aqueous solubility[4]. The overall structure also suggests limited solubility in water but potential solubility in organic solvents[5][6].

Predicted Physicochemical Properties

While experimental data for the target compound is scarce, we can infer its properties from its structural motifs:

| Feature | Implication for Solubility |

| Thiazole and Pyrrole Rings | These heterocyclic, aromatic structures contribute to the molecule's hydrophobicity, suggesting poor water solubility. Thiazole itself is only slightly soluble in water but miscible with ethanol[3]. |

| Carboxylic Acid Group | This functional group provides a handle for pH-dependent solubility. At physiological pH (~7.4), the carboxylic acid will be partially deprotonated, but its overall aqueous solubility is likely to remain low due to the rest of the molecule's structure. |

| Ethyl Group | This alkyl group further increases the lipophilicity of the molecule, likely decreasing its aqueous solubility. |

Based on these features, a two-pronged approach to solubilization is recommended: initial attempts with a strong organic solvent like DMSO, followed by a pH-modification strategy if necessary.

Core Protocol: Dissolution in DMSO

DMSO is a powerful, water-miscible organic solvent widely used in in vitro studies due to its ability to dissolve a broad range of hydrophobic compounds[7][8]. However, it is not inert and can exert biological effects, including cytotoxicity and altered gene expression, typically at concentrations above 0.5%[9][10][11]. Therefore, it is crucial to minimize the final concentration of DMSO in the assay medium.

Materials

-

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional)

Step-by-Step Protocol for DMSO Stock Solution

-

Preparation: In a chemical fume hood, weigh the desired amount of the compound into a sterile amber vial. This will be used to prepare a high-concentration stock solution (e.g., 10-50 mM).

-

Initial Solubilization: Add the calculated volume of DMSO to achieve the target concentration.

-

Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.

-

Gentle Heating (Optional): If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 10-15 minutes can be applied. Vortex again after warming. Caution: Do not overheat, as this may degrade the compound.

-

Sterilization: Solutions prepared in DMSO do not typically require filter sterilization if sterile components are used throughout.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Alternative Protocol: pH-Dependent Aqueous Solubilization

If DMSO is incompatible with the assay system or if the compound has limited solubility even in DMSO, leveraging the carboxylic acid moiety to create a soluble salt is a highly effective alternative[4][12]. This involves using a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid, forming a more water-soluble sodium salt.

Materials

-

4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid

-

0.1 M Sodium Hydroxide (NaOH), sterile

-

Sterile, purified water (e.g., cell culture grade water)

-

Sterile glass vials

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

pH meter or pH strips

Step-by-Step Protocol for Aqueous Stock Solution

-

Initial Suspension: Weigh the compound into a sterile vial and add a portion of the final desired volume of sterile water (e.g., 80% of the total volume). The compound will likely not dissolve at this stage.

-

Base Addition: While vortexing or stirring, add 0.1 M NaOH dropwise. Monitor the solution for clarity.

-

pH Adjustment: Continue adding NaOH until the compound is fully dissolved. Check the pH of the resulting solution. The pH will likely be basic. Note: Use the minimal amount of NaOH required to achieve dissolution.

-

Final Volume: Bring the solution to the final desired volume with sterile water.

-

Neutralization (Optional but Recommended): If a high pH is a concern for the assay, the stock solution can be carefully back-titrated with a dilute sterile acid (e.g., 0.1 M HCl) to a more neutral pH. Be aware that precipitation may occur if the pH drops too low.

-

Sterilization: Filter the final aqueous stock solution through a 0.22 µm syringe filter into a sterile container.

-

Storage: Store the aqueous stock solution at -20°C in aliquots.